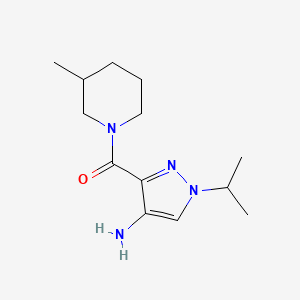

3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

(4-amino-1-propan-2-ylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-9(2)17-8-11(14)12(15-17)13(18)16-6-4-5-10(3)7-16/h8-10H,4-7,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVJPYIGOLHQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=NN(C=C2N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves several steps. One common synthetic route includes the reaction of 3-methylpiperidine with isopropyl isocyanate to form an intermediate, which is then reacted with 4-aminopyrazole under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using halogenating agents or nucleophiles under controlled conditions

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit specific cancer cell lines, including breast and lung cancers. The presence of the 3-methylpiperidine group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells .

Protein Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer progression. Studies suggest that modifications to the pyrazole ring can lead to enhanced potency against specific kinases such as DYRK1A and CLK1, making it a candidate for further development as a therapeutic agent .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been documented. The compound's structure allows it to interact with bacterial cell membranes effectively, leading to bactericidal effects against strains like Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics .

Pesticidal Applications

Compounds similar to 3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine have been explored for their pesticidal properties. Research indicates that such compounds can act as insecticides or fungicides due to their ability to disrupt biological processes in pests and pathogens . The effectiveness of these compounds can be attributed to their ability to penetrate biological membranes and interfere with metabolic pathways.

Development of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific functionalities. For example, it can be incorporated into polymer matrices to enhance mechanical properties or thermal stability. Its role as a building block in creating advanced materials is an area of ongoing research .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity and Bioavailability : The 3-methylpiperidine-1-carbonyl group in the target compound likely increases lipophilicity compared to analogs with polar groups like the trifluoropropoxy moiety in . This may enhance membrane permeability but reduce aqueous solubility.

- Synthetic Accessibility: Yields for pyrazole-4-amine derivatives vary widely. For instance, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine was synthesized in 17.9% yield , while other compounds (e.g., 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine) achieved 82% yields via optimized routes .

Stability and Purity

- Purity : Commercial analogs like 1-ethyl-3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}-1H-pyrazol-4-amine are available at 95% purity , while others (e.g., trifluoropropoxy derivatives) have well-characterized CAS numbers and storage guidelines .

Biological Activity

3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine, a compound featuring a pyrazole core and piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure includes a piperidine ring, which is known for its role in various biological activities, particularly in drug design.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of piperidine have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study revealed that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity . The mechanism was attributed to enhanced interaction with protein binding sites due to their three-dimensional structures.

2. Cholinesterase Inhibition

Compounds containing piperidine structures have also been investigated for their ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Studies indicate that these compounds can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their potential use in treating cognitive disorders . The dual inhibition mechanism may improve brain exposure and therapeutic efficacy.

GPCR Interaction

G protein-coupled receptors (GPCRs) are significant targets for many pharmacological agents. The compound's interaction with GPCRs may lead to various cellular responses, including modulation of proliferation and apoptosis resistance in cancer cells . Understanding these interactions can provide insights into the compound's therapeutic potential.

Study 1: Anticancer Efficacy

In a controlled study, a series of piperidine derivatives were synthesized and evaluated for their anticancer activity. The results showed that one derivative significantly inhibited tumor growth in xenograft models, demonstrating its potential as an anticancer agent. The study emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of piperidine derivatives. The compound was tested for its ability to cross the blood-brain barrier and exert protective effects against oxidative stress-induced neuronal damage. Results indicated that it could reduce markers of oxidative stress and improve cognitive function in animal models .

Data Summary

Q & A

Q. What are the established synthetic routes for 3-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine, and what key steps ensure high yield and purity?

A multi-step synthesis is typically employed, leveraging nucleophilic substitution and coupling reactions. For example:

- Step 1 : React 3-methylpiperidine with a carbonylating agent (e.g., triphosgene) to form the 3-methylpiperidine-1-carbonyl intermediate.

- Step 2 : Couple this intermediate with 1-(propan-2-yl)-1H-pyrazol-4-amine using a palladium catalyst or copper-mediated cross-coupling under inert conditions.

- Critical Parameters : Temperature (35–60°C), solvent polarity (DMSO or DMF), and base selection (e.g., cesium carbonate) significantly influence yield .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) or recrystallization ensures purity >95% .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) resolves signals for the piperidine methyl group (δ 1.2–1.4 ppm), pyrazole protons (δ 7.8–8.2 ppm), and isopropyl substituents (δ 1.3–1.5 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons .

- Mass Spectrometry (HRMS-ESI) : A molecular ion peak at m/z 293.18 ([M+H]) validates the molecular formula CHNO .

- Infrared Spectroscopy (IR) : Stretching bands at 1680 cm (C=O) and 1550 cm (C-N) confirm functional groups .

Q. What structural features of this compound influence its reactivity and potential pharmacological activity?

- The 3-methylpiperidine moiety enhances lipophilicity and membrane permeability, while the pyrazole core provides hydrogen-bonding sites for target interactions.

- The isopropyl group sterically shields the pyrazole ring, modulating metabolic stability . Computational docking studies suggest the carbonyl group interacts with enzyme active sites (e.g., kinases) via hydrogen bonding .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Byproducts : Unreacted starting materials (e.g., residual piperidine) or over-alkylated pyrazole derivatives.

- Detection : Thin-layer chromatography (TLC) with UV visualization or HPLC-MS monitors reaction progress .

- Mitigation : Optimize stoichiometry (1:1.2 ratio of pyrazole to carbonylating agent) and use scavengers (e.g., molecular sieves) to absorb excess reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

- Solvent Optimization : Replace DMSO with THF or acetonitrile to reduce side reactions while maintaining solubility .

- Catalyst Screening : Test Pd(OAc)/Xantphos vs. CuBr for coupling efficiency. Copper catalysts may offer cost advantages but require rigorous oxygen exclusion .

- Microwave-Assisted Synthesis : Reduce reaction time from 48 hours to 6–8 hours at 80°C, improving throughput .

Q. What strategies resolve contradictions between theoretical and experimental spectral data (e.g., unexpected NMR splitting patterns)?

- Dynamic Effects : Rotameric interconversion of the isopropyl group can cause signal splitting. Variable-temperature NMR (VT-NMR) at −40°C to 25°C stabilizes conformers for clearer analysis .

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G**) to identify discrepancies arising from solvent effects or proton exchange .

Q. How can computational modeling predict the compound’s bioactivity and guide derivative design?

- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., kinase ATP pockets) using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) to prioritize derivatives .

- Structure-Activity Relationship (SAR) : Replace the isopropyl group with cyclopropyl or tert-butyl moieties to assess steric effects on IC values. Retain the carbonyl for hydrogen-bonding .

Q. What experimental approaches validate hypothesized mechanisms of action in cellular assays?

- Enzyme Inhibition Assays : Measure IC against recombinant kinases using ADP-Glo™ or radiometric P-ATP incorporation .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in lysates treated with the compound .

- CRISPR Knockout : Validate target specificity by comparing compound efficacy in wild-type vs. kinase-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.